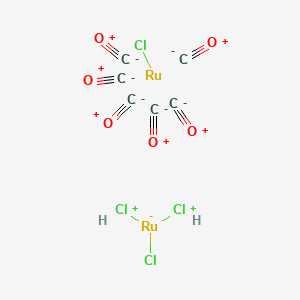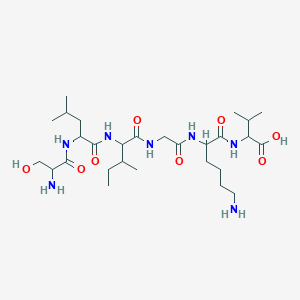![molecular formula C63H58BClF4N2O2P2Ru B12320955 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物“1,1-ビス(4-メトキシフェニル)-3-メチルブタン-1,2-ジアミン;[1-(2-ジフェニルホスファニルナフタレン-1-イル)ナフタレン-2-イル]-ジフェニルホスファン;ルテニウム(2+);塩化物;テトラフルオロホウ酸塩”は、複雑な有機金属化合物です。これは、1,1-ビス(4-メトキシフェニル)-3-メチルブタン-1,2-ジアミンおよび[1-(2-ジフェニルホスファニルナフタレン-1-イル)ナフタレン-2-イル]-ジフェニルホスファンを含むさまざまな有機配位子に配位されたルテニウム(2+)イオンで構成されています。塩化物イオンとテトラフルオロホウ酸イオンは、錯体の電荷を中和する対イオンとして役立ちます。
準備方法
合成経路と反応条件
この化合物の合成は、一般的に、制御された条件下で、ルテニウム(2+)を有機配位子と配位させることで行われます。反応は次のように進行する可能性があります。
工業的製造方法
この化合物の工業的製造には、実験室合成方法のスケールアップが必要になります。これには、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フロー反応器と自動合成システムを使用して、効率と再現性を向上させることができます .
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 過酸化水素や酸素などの酸化剤は、ルテニウム中心を酸化させることができます.
還元: 水素化ホウ素ナトリウムやヒドラジンなどの還元剤は、ルテニウム中心を還元させることができます.
置換: 配位子置換反応は、多くの場合、アセトニトリルなどの配位溶媒の存在が必要であり、加熱によって促進される可能性があります.
主要生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はルテニウム(III)錯体を生成する可能性があり、配位子置換は、異なる配位子を有する新しいルテニウム(II)錯体を生じる可能性があります .
科学研究における用途
この化合物は、次のような科学研究においてさまざまな用途があります。
科学的研究の応用
The compound has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Material Science: It is used in the development of advanced materials, such as conductive polymers and coordination polymers.
Analytical Chemistry: The compound is employed in analytical techniques, such as electrochemical sensors and spectroscopic probes.
作用機序
この化合物の作用機序には、配位化学による分子標的との相互作用が関係しています。 ルテニウム中心は、DNAやタンパク質などのさまざまな生体分子と配位結合を形成し、その構造と機能の変化につながります . ホスファン配位子は、錯体の安定性と反応性を高め、その生物活性を促進します .
類似化合物の比較
類似化合物
1,2-ビス(4-メトキシフェニル)-1,2-ジフェニルエテン: この化合物は、錯体の配位子と構造的に類似していますが、ルテニウム中心がありません.
1-(2-メトキシフェニル)-3-フェニル-1,4-ジヒドロ-1,2,4-ベンゾトリアジン-4-イル: 別の化合物で、同様の芳香族骨格を持っていますが、官能基と金属中心が異なります.
独自性
この化合物の独自性は、配位子とルテニウム中心の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします。 ホスファンとジアミン配位子の両方の存在は、その安定性と反応性を高め、さまざまな用途に適した汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound shares structural similarities with the ligands in the complex but lacks the ruthenium center.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Another compound with a similar aromatic framework but different functional groups and metal center.
Uniqueness
The uniqueness of the compound lies in its combination of ligands and the ruthenium center, which imparts distinct chemical and biological properties. The presence of both phosphane and diamine ligands enhances its stability and reactivity, making it a versatile compound for various applications .
特性
分子式 |
C63H58BClF4N2O2P2Ru |
|---|---|
分子量 |
1160.4 g/mol |
IUPAC名 |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate |
InChI |
InChI=1S/C44H32P2.C19H26N2O2.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;2-1(3,4)5;;/h1-32H;5-13,18H,20-21H2,1-4H3;;1H;/q;;-1;;+2/p-1 |
InChIキー |
VSIXHVJGZGXINL-UHFFFAOYSA-M |
正規SMILES |
[B-](F)(F)(F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)
![Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B12320882.png)
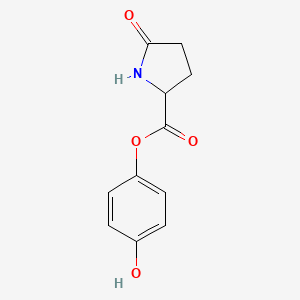
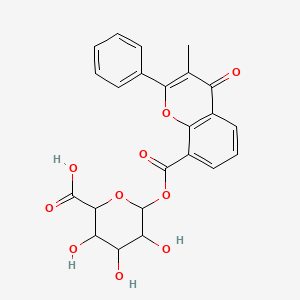
![(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol](/img/structure/B12320900.png)
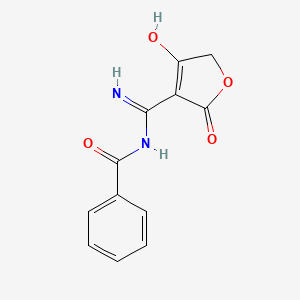
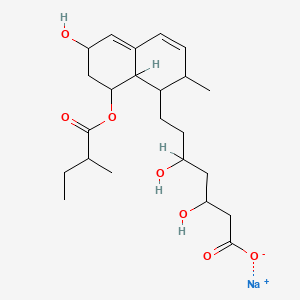
![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
![3-[6-[[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12320919.png)
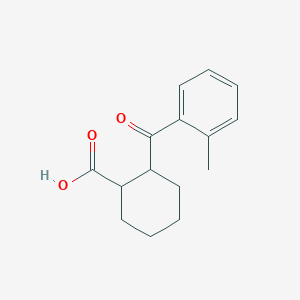
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
